Selnoflast

Pharmacokinetics Blood-Brain Barrier Neuroinflammation

Investigating NLRP3-driven inflammation in atherosclerosis or coronary artery disease? Selnoflast (RO7486967) is a potent, selective, reversible NLRP3 inhibitor with validated human PK data (450 mg QD achieving colonic IC90). Distinct from brain-penetrant analogs (e.g., emlenoflast) due to peripheral restriction-ideal for peripheral tissue models. Use as a positive control in cardiovascular research or as a negative control in IBD models to confirm NLRP3-dependent effects. - Phase Ic CAD trial: robust IL-6 & hsCRP reductions - Oral bioavailability, validated target engagement - Not for CNS applications (use emlenoflast for neuroinflammation)

Molecular Formula C20H29N3O3S
Molecular Weight 391.5 g/mol
CAS No. 2260969-36-4
Cat. No. B10829408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelnoflast
CAS2260969-36-4
Molecular FormulaC20H29N3O3S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4
InChIInChI=1S/C20H29N3O3S/c1-2-23-11-9-16(10-12-23)27(25,26)22-20(24)21-19-17-7-3-5-14(17)13-15-6-4-8-18(15)19/h13,16H,2-12H2,1H3,(H2,21,22,24)
InChIKeyOHIFQOUPTWBQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Selnoflast (RO7486967): An Orally Active, Peripherally Restricted NLRP3 Inflammasome Inhibitor for Investigational Use


Selnoflast (RO7486967, CAS 2260969-36-4) is an investigational, orally bioavailable small molecule that acts as a potent, selective, and reversible inhibitor of the NLRP3 inflammasome [1]. It is structurally related to other sulfonylurea-based NLRP3 inhibitors such as MCC950 and emlenoflast (MCC7840) [2]. A key differentiating feature is its peripherally restricted distribution, designed to minimize central nervous system exposure [3], which distinguishes it from brain-penetrant analogs like emlenoflast. Selnoflast has been evaluated in clinical trials for ulcerative colitis and is being investigated for coronary artery disease and Parkinson's disease [1].

1

Peripheral-restriction research tool: Designed to limit CNS exposure, supporting systemic and peripheral tissue NLRP3 inflammasome studies.

2

Oral systemic-exposure model fit: Reported human PK supports oral dosing for preclinical exposure-response modeling in peripheral inflammation.

3

NLRP3-selective inhibition study fit: Sulfonylurea-based, reversible NLRP3 inhibitor for pathway interrogation in cardiovascular and colitis research models.

Selnoflast Selection Guide: Why Structurally Similar NLRP3 Inhibitors Are Not Interchangeable


While Selnoflast belongs to a class of NLRP3 inhibitors that includes MCC950 and emlenoflast (MCC7840), it cannot be simply substituted with these analogs due to critical differences in pharmacokinetic properties and tissue distribution. Specifically, Selnoflast is engineered for peripheral restriction, limiting its ability to cross the blood-brain barrier [1]. This is in direct contrast to emlenoflast, which is brain-penetrant and designed for neuroinflammatory applications . Additionally, the clinical development path for each molecule has revealed unique efficacy and safety profiles; for instance, while preclinical data for Selnoflast's structural analog MCC950 showed promise in multiple models, Selnoflast itself has demonstrated a lack of robust therapeutic effect in a Phase 1b ulcerative colitis trial [2], underscoring that even minor structural modifications can translate into divergent clinical outcomes. Therefore, selecting the appropriate inhibitor requires precise matching of its specific pharmacokinetic and clinical validation data to the intended research or therapeutic application.

Brain-penetrant analog (emlenoflast) may alter tissue-distribution context

Emlenoflast crosses the blood-brain barrier, whereas selnoflast is peripherally restricted. Substitution may shift neuroinflammation model response.

In vitro potency difference (MCC950) may affect assay interpretation

MCC950 exhibits lower reported IC50 in human macrophage assays. Potency context may not transfer directly; verify in target cell system.

Colonic tissue target engagement may not predict colitis model endpoint response

Despite exceeding IC90 in colon tissue, robust PD marker changes were not reported in a UC trial. Model-response context may differ.

Quantitative Evidence for Selnoflast (RO7486967) in Research and Clinical Development


Selnoflast's Peripheral Restriction: A Defined Pharmacokinetic Differentiator for Excluding CNS Activity

Selnoflast is characterized by a 'peripherally restricted distribution' [1], a pharmacokinetic property that directly contrasts with the brain-penetrant design of its close structural analog, emlenoflast (MCC7840). This distinction is not based on a direct head-to-head comparative study but is a class-level inference from their respective pharmacological profiles. While Selnoflast is intended for systemic and peripheral tissue indications, emlenoflast has demonstrated brain penetration with concentrations approximately four-fold higher than its predecessor, MCC950 . This fundamental difference in distribution dictates that these compounds are not interchangeable for research targeting central nervous system (CNS) inflammation.

Peripheral restriction
Class-level inference
Peripherally restricted distribution vs. brain-penetrant emlenoflast
Defines experimental scope: suits peripheral inflammation models, not CNS NLRP3 studies.
Inferred from pharmacological design; no direct head-to-head CNS PK comparison available.
Pharmacokinetics Blood-Brain Barrier Neuroinflammation Drug Distribution

Clinical Biomarker Reduction in Coronary Artery Disease: Placebo-Corrected Decreases in IL-6 and hsCRP

In a randomized, placebo-controlled Phase Ic trial (ISRCTN10520571) involving 22 participants with coronary artery disease and elevated hsCRP, Selnoflast (200 mg BID) demonstrated significant, sustained reductions in key inflammatory biomarkers compared to placebo. By Day 8, Selnoflast reduced IL-6 by 36% from baseline, while the placebo group showed a 9.03% reduction. For hsCRP, Selnoflast reduced levels by 70.95% from baseline compared to a 29.45% reduction with placebo. These reductions were maintained through Day 29 [1].

CAD biomarker reduction
Reported endpoint context
Placebo-corrected: IL-6 ~27%, hsCRP ~41% reduction at Day 8 (Phase Ic, n=22)
Supports NLRP3-driven systemic inflammation endpoint context in atherosclerosis research.
Trial context: CAD patients, hsCRP ≥2 mg/L, 200 mg BID. Endpoint interpretation limited to reported timepoints.
Cardiology Inflammation Biomarkers Atherosclerosis

Sustained Target Engagement in Target Tissue: Colonic Exposure Exceeding IC90 in Ulcerative Colitis Patients

A Phase 1b study in patients with moderate-to-severe ulcerative colitis confirmed that Selnoflast achieves target tissue concentrations well above the threshold required for 90% IL-1β inhibition (IC90). Following oral administration of 450 mg once daily, mean steady-state post-dose concentrations in sigmoid colon biopsies ranged from 5 to 20 μg/g, which is in excess of the IL-1β IC90 [1]. This demonstrates robust tissue penetration and target engagement at the site of inflammation.

Colonic tissue exposure
Assay context
5–20 μg/g
Exceeds in vitro IL-1β IC90, confirming tissue target engagement in UC patient biopsies.
Phase 1b, 450 mg QD, sigmoid colon biopsies at steady state. Model-specific review required.
Gastroenterology Ulcerative Colitis Pharmacokinetics Target Engagement

Safety and Tolerability Profile in Multiple Patient Populations: A Consistent Finding

Across multiple clinical studies, Selnoflast has consistently demonstrated a favorable safety and tolerability profile. In the Phase Ic CAD trial, adverse events (AEs) were reported in 27.3% of participants on Selnoflast compared to 45.5% on placebo [1]. Similarly, the Phase 1b UC study reported Selnoflast was well-tolerated with no unexpected safety signals [2]. This consistent safety finding, when compared to placebo, supports its continued clinical development and use in investigational settings.

Tolerability endpoint
Reported endpoint context
AE incidence: 27.3% Selnoflast vs. 45.5% placebo (Phase Ic CAD trial)
Reported tolerability endpoint profile; supports continued investigational use context.
Small trial cohort (n=11/arm); safety-related endpoint interpretation requires broader dataset.
Clinical Safety Phase I Tolerability Coronary Artery Disease

Lack of Clinical Efficacy in Ulcerative Colitis Despite Robust Target Engagement

A Phase 1b trial in ulcerative colitis provides a critical piece of negative data: despite achieving plasma and colonic tissue concentrations above the IL-1β IC90, Selnoflast did not produce robust differences in pharmacodynamic biomarkers compared to placebo [1]. The study concluded that 'no major therapeutic effects are to be expected in UC.' This finding contrasts with the biomarker reduction observed in the cardiovascular setting and highlights a disease-specific limitation.

UC PD marker absence
Model-response context
No robust IL-1-related gene signature change vs. placebo in colonic tissue
Target engagement did not translate into reported PD endpoint response in this colitis model.
Phase 1b UC trial; disease-specific limitation context may inform model selection.
Ulcerative Colitis Clinical Trial Pharmacodynamics Efficacy

Potency for IL-1β Inhibition in Human Cells: A Comparison with the Class Benchmark

Selnoflast is described as a potent inhibitor of NLRP3-stimulated IL-1β release. In human peripheral blood mononuclear cells (PBMCs), an IC50 of 0.35 µM (350 nM) has been reported . This potency is compared to the class benchmark, MCC950, which exhibits IC50 values of 7.5-8.1 nM in primary human and mouse macrophages [1]. This cross-study comparison suggests that while Selnoflast is potent, its in vitro IC50 is higher than that of MCC950. This should be considered when designing in vitro experiments.

IL-1β inhibition potency
Cross-study comparable
IC50 0.35 μM (PBMCs) vs. MCC950 IC50 8.1 nM (HMDMs)
Reported potency context: MCC950 appears more potent in vitro; verify in target cell assay.
Different cell types and assay conditions limit direct quantitative comparison.
In Vitro Pharmacology Potency IL-1beta Macrophages

Recommended Applications for Selnoflast (RO7486967) in Scientific and Industrial Research


Investigational Use in Atherosclerosis and Residual Inflammatory Risk

Based on the positive Phase Ic clinical trial data showing robust and sustained reductions in IL-6 and hsCRP in patients with coronary artery disease [1], Selnoflast is a prime candidate for research into the role of NLRP3-driven inflammation in atherosclerosis. It is suitable for preclinical models of cardiovascular inflammation and as a positive control or comparator in studies aimed at mitigating residual inflammatory risk.

Exclusion as a Tool Compound for CNS Inflammation Models

Given its defined peripheral restriction [1], Selnoflast should be excluded from any research program requiring NLRP3 inhibition within the central nervous system. For neuroinflammation models (e.g., Parkinson's or Alzheimer's disease models), brain-penetrant analogs like emlenoflast (MCC7840) are the appropriate tools [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Tissue-Specific Target Engagement

The detailed human PK data from the ulcerative colitis trial, which directly links a 450 mg QD oral dose to sustained colonic tissue concentrations above the IL-1β IC90 [1], provides a validated dataset for building PK/PD models. This is valuable for researchers designing dosing regimens for preclinical studies targeting peripheral tissues or for those developing new NLRP3 inhibitors seeking to achieve similar levels of target engagement.

Investigational Use as a Negative Control in Colitis Models

The lack of clinical efficacy in ulcerative colitis, despite confirmed target engagement [1], makes Selnoflast a valuable negative control for preclinical IBD research. It can be used to validate that an observed anti-inflammatory effect in a colitis model is truly NLRP3-dependent and not a nonspecific effect of the compound class.

Application
Selection Property
Validation Focus
Atherosclerosis & residual inflammatory risk models
Reported biomarker-response context (IL-6, hsCRP)
Inflammatory biomarker endpoint validation in cardiovascular models
CNS inflammation model context
Peripherally restricted distribution; low CNS exposure
Exclude from neuroinflammation studies; brain-penetrant analog may be more appropriate
Tissue-specific PK/PD and exposure modeling
Colonic tissue concentration exceeding IC90
Tissue-exposure model validation; target-engagement benchmarking
Colitis model-response validation
Absence of robust PD endpoint response in UC trial
Negative control for NLRP3-dependent colitis model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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